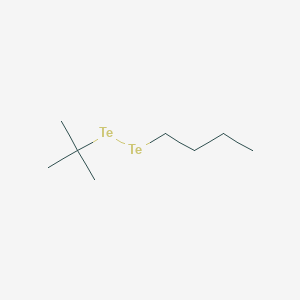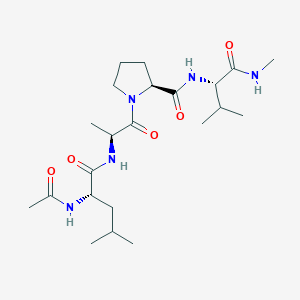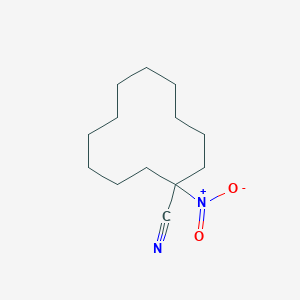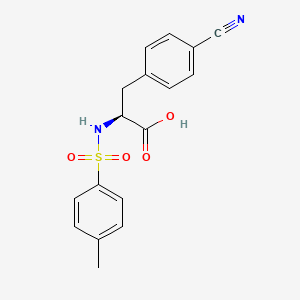
1-Butyl-2-tert-butylditellane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2-tert-butylditellane is an organotellurium compound characterized by the presence of two tellurium atoms bonded to a butyl group and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-tert-butylditellane typically involves the reaction of butyl telluride with tert-butyl telluride under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium atoms. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-2-tert-butylditellane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the compound back to its elemental tellurium form.
Substitution: The butyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Tellurium dioxide (TeO2) and other tellurium oxides.
Reduction: Elemental tellurium.
Substitution: Various organotellurium compounds with different functional groups.
Applications De Recherche Scientifique
1-Butyl-2-tert-butylditellane has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of 1-Butyl-2-tert-butylditellane involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with biomolecules, leading to changes in their structure and function. The tellurium atoms in the compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butyl-2-tert-butyl disulfide: Similar structure but with sulfur atoms instead of tellurium.
1-Butyl-2-tert-butyl diselenide: Similar structure but with selenium atoms instead of tellurium.
1-Butyl-2-tert-butyl diphosphide: Similar structure but with phosphorus atoms instead of tellurium.
Uniqueness
1-Butyl-2-tert-butylditellane is unique due to the presence of tellurium atoms, which impart distinct chemical properties compared to sulfur, selenium, or phosphorus analogs. Tellurium compounds often exhibit higher reactivity and different redox behavior, making them valuable in specific applications where other chalcogen compounds may not be suitable.
Propriétés
Numéro CAS |
79971-74-7 |
|---|---|
Formule moléculaire |
C8H18Te2 |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
1-(tert-butylditellanyl)butane |
InChI |
InChI=1S/C8H18Te2/c1-5-6-7-9-10-8(2,3)4/h5-7H2,1-4H3 |
Clé InChI |
ISWIATHALGBTFW-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Te][Te]C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14424899.png)


![1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)](/img/structure/B14424915.png)



![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline](/img/structure/B14424931.png)
![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)

![4,4'-Dibutyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14424961.png)
